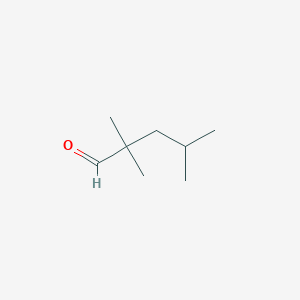

2,2,4-Trimethylpentanal

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H16O |

|---|---|

Molecular Weight |

128.21 g/mol |

IUPAC Name |

2,2,4-trimethylpentanal |

InChI |

InChI=1S/C8H16O/c1-7(2)5-8(3,4)6-9/h6-7H,5H2,1-4H3 |

InChI Key |

RYMBYRHQENVRPJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C)(C)C=O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 2,2,4 Trimethylpentanal

Established Laboratory Synthesis Routes for Aldehydes of Similar Architecture

The synthesis of sterically hindered aldehydes like 2,2,4-trimethylpentanal often relies on well-established transformations of corresponding precursor molecules. These methods involve the precise manipulation of oxidation states at the functional group level.

Oxidative Transformations of Primary Alcohols to this compound Precursors

The oxidation of primary alcohols to aldehydes is a cornerstone of organic synthesis. google.com For the synthesis of this compound, the requisite precursor would be 2,2,4-trimethyl-1-pentanol (B74239). A significant challenge in this transformation is preventing over-oxidation to the corresponding carboxylic acid. masterorganicchemistry.com To achieve this, several "weak" or controlled oxidizing agents are employed.

Key reagents and systems for this transformation include:

Pyridinium Chlorochromate (PCC): A mild oxidant that reliably converts primary alcohols to aldehydes and typically stops at that stage. masterorganicchemistry.com

Dess-Martin Periodinane (DMP): A hypervalent iodine reagent known for its mild reaction conditions and high efficiency in oxidizing primary alcohols to aldehydes. masterorganicchemistry.com

Swern Oxidation: This method uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by a hindered base like triethylamine. It is highly effective for a wide range of alcohols. organic-chemistry.org

TEMPO-Catalyzed Oxidation: Systems using stable nitroxyl (B88944) radicals like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst, in conjunction with a stoichiometric co-oxidant such as sodium hypochlorite, are highly selective for primary alcohols and can be performed under mild conditions. google.comorganic-chemistry.org These reactions are often conducted in two-phase systems to facilitate product separation. google.com

The choice of reagent depends on factors like substrate tolerance, scale, and desired purity. For a sterically hindered substrate like 2,2,4-trimethyl-1-pentanol, methods like Swern or DMP oxidation are often preferred for their high yields and chemoselectivity.

Reductive Conversion of Carboxylic Acid Derivatives to this compound

An alternative approach involves the partial reduction of a carboxylic acid derivative. Direct reduction of the parent carboxylic acid, 2,2,4-trimethylpentanoic acid, typically yields the primary alcohol due to the high reactivity of the intermediate aldehyde. libretexts.org Therefore, the acid is first converted to a more reactive derivative, such as an acid chloride or an ester, which can be reduced to the aldehyde under controlled conditions.

Commonly used reducing agents for this partial reduction include:

Lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃): This sterically hindered and less reactive derivative of lithium aluminum hydride (LiAlH₄) is particularly effective for the reduction of acid chlorides to aldehydes, even at room temperature. libretexts.orgmasterorganicchemistry.com The bulkiness of the reagent prevents further reduction of the initially formed aldehyde.

Diisobutylaluminum hydride (DIBAL-H): This is a widely used reagent for the reduction of esters and nitriles to aldehydes. libretexts.orgchemistrysteps.com The reaction must be carried out at low temperatures, typically -78 °C, to isolate the aldehyde and prevent further reduction to the alcohol. libretexts.org

The general strategy involves the in-situ formation of a stable intermediate that collapses to the aldehyde upon aqueous workup.

Dimerization and Aldol (B89426) Condensation Strategies Leading to Branched Aldehydes

Carbon-carbon bond-forming reactions provide a powerful method for constructing the branched carbon skeleton of this compound from smaller, readily available building blocks.

Mechanistic Studies of Isobutyraldehyde (B47883) Dimerization in 2,2,4-Trimethyl-3-hydroxypentanal Synthesis

A key pathway to the C8 skeleton of this compound involves the self-condensation of isobutyraldehyde (2-methylpropanal). This reaction is a classic base-catalyzed aldol condensation. Under basic conditions, one molecule of isobutyraldehyde is deprotonated at the α-carbon to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second isobutyraldehyde molecule. Subsequent protonation of the resulting alkoxide intermediate yields the β-hydroxy aldehyde, 2,2,4-trimethyl-3-hydroxypentanal . smolecule.com

Industrial-scale production of this intermediate often employs basic ion exchange resins as heterogeneous catalysts, which allows for continuous flow processes and simplifies catalyst separation. This aldol adduct is a direct precursor to other C8 derivatives and can be envisioned as a precursor to this compound through subsequent dehydration and reduction steps.

Applicability of Catalytic Systems for Selective Aldehyde Formation

Hydroformylation, the addition of a formyl group (–CHO) and a hydrogen atom across an alkene's double bond, is a major industrial process for aldehyde synthesis. nih.gov A significant challenge is controlling the regioselectivity to favor either the linear or the branched aldehyde product. While many catalysts favor the linear product, specific catalytic systems have been developed to enhance the formation of branched aldehydes. nih.gov

For the synthesis of a branched aldehyde like this compound, a branched-selective hydroformylation of an appropriate alkene, such as 2,4,4-trimethyl-1-pentene (B89804), would be required. Research has shown that rhodium complexes with specifically designed phosphine (B1218219) or phosphite (B83602) ligands can achieve high selectivity for branched products. acs.org

Notable catalytic systems include:

Rhodium-BOBPHOS: Experimental and computational studies on rhodium catalysts bearing the phospholane–phosphite ligand BOBPHOS have demonstrated high selectivity for branched aldehydes from unbiased alkene substrates. acs.org

Rhodium-N-Triphos: A catalytic system using nitrogen-centered triphosphine (B1213122) ligands with rhodium has been reported to yield branched aldehydes from terminal olefins with high selectivity. Mechanistic studies suggest this selectivity arises from the irreversible trapping of the rhodium-alkyl species along the branched reaction pathway. acs.org

These advanced catalytic systems offer a direct route to branched aldehydes from inexpensive olefin feedstocks. nih.gov

Chemoenzymatic and Biocatalytic Approaches in the Synthesis of this compound

The use of enzymes (biocatalysis) in organic synthesis offers significant advantages, including high selectivity and mild, environmentally friendly reaction conditions. nih.govchemrxiv.org Several enzymatic routes can be envisioned for the synthesis of this compound.

Alcohol Dehydrogenases (ADHs) and Oxidases: The oxidation of 2,2,4-trimethyl-1-pentanol to the aldehyde can be achieved using enzymes. Alcohol oxidases use molecular oxygen as the terminal electron acceptor, while ADHs typically require a cofactor like NAD⁺. nih.gov For example, lyophilized cells of Janibacter terrae have been used to catalyze the chemoselective oxidation of various primary alcohols to their corresponding aldehydes. nih.govrug.nl The substrate scope includes branched-chain alcohols, suggesting this system could be applicable. rug.nl

Carboxylic Acid Reductases (CARs): A more direct biocatalytic route from the carboxylic acid involves enzymes known as carboxylic acid reductases. These enzymes catalyze the reduction of carboxylic acids directly to aldehydes. chemrxiv.org This one-pot conversion is highly attractive but presents challenges, such as the need for complex cofactor regeneration systems for both ATP and NAD(P)H. chemrxiv.org

Enzyme Compatibility: The use of 2,2,4-trimethylpentane (B7799088) (isooctane) as a non-polar organic solvent in lipase-catalyzed reactions has been well-documented. researchgate.netnih.govmdpi.com This demonstrates the compatibility of the compound's structural class with enzymatic systems, suggesting that biocatalytic transformations on the molecule itself or its precursors are feasible.

While direct biocatalytic synthesis of this compound may not be extensively reported, the existing enzymatic toolbox for alcohol oxidation and carboxylic acid reduction provides a strong foundation for developing such a process. nih.govacs.orgrsc.org

Exploration of Engineered Polyketide Synthase Pathways (Analogous to 2,2,4-Trimethylpentanoic Acid Synthesis)

The biosynthesis of complex molecules with specific stereochemistry and branching, such as this compound, presents a significant challenge in synthetic biology. However, engineered polyketide synthase (PKS) systems offer a promising platform for the production of such compounds. While direct enzymatic synthesis of this compound is not extensively documented, the principles can be extrapolated from the synthesis of the closely related molecule, 2,2,4-trimethylpentanoic acid, using hybrid PKSs. google.com

The creation of the characteristic gem-dimethyl group at the C2 position and the methyl branch at the C4 position is a key hurdle, as tertiary butyl groups are rare in natural products. google.com An engineered PKS pathway to produce 2,2,4-trimethylpentanoic acid involves the assembly of modules from different PKSs to control the incorporation of specific extender units and the degree of reduction at each step. google.com

A potential pathway could involve a loading module that primes the synthase with isobutyryl-CoA. Subsequent condensation with methylmalonyl-CoA extender units and controlled reduction steps would build the carbon chain. A terminal thioreductase (TR) domain could then release the final product as an aldehyde. researchgate.netbiorxiv.org

Table 1: Potential Engineered PKS Modules for this compound Synthesis

| PKS Module | Function | Substrate/Cofactor | Rationale for Inclusion |

| Loading Module (e.g., from rimocidin (B1680639) PKS) | Initiates polyketide chain synthesis | Isobutyryl-CoA | Provides the initial isobutyl group for the trimethylpentanal backbone. google.com |

| Extension Module 1 | Condensation and ketoreduction | Methylmalonyl-CoA, NADPH | Adds a methyl-branched two-carbon unit and reduces the keto group to a hydroxyl. |

| Dehydratase (DH) Domain | Dehydration | - | Removes the hydroxyl group to form a double bond. |

| Enoyl Reductase (ER) Domain | Enoyl reduction | NADPH | Reduces the double bond to a saturated carbon-carbon bond. |

| Extension Module 2 | Condensation | Malonyl-CoA, NADPH | Adds a two-carbon unit. |

| Ketoreductase (KR) Domain | Ketoreduction | NADPH | Reduces the keto group to a hydroxyl. |

| Terminal Thioreductase (TR) | Reductive cleavage of the thioester | NADPH | Releases the final product as an aldehyde, this compound. biorxiv.org |

This biosynthetic approach, while complex to engineer, offers the potential for sustainable production from renewable feedstocks. The modular nature of PKSs allows for combinatorial biosynthesis to create novel compounds. researchgate.netresearchgate.net

Enzyme-Mediated Transformations for Enantioselective Synthesis (If relevant)

The this compound molecule possesses a chiral center at the C4 position, making enantioselective synthesis a relevant consideration for applications where stereoisomeric purity is crucial. While specific research on the enzyme-mediated enantioselective synthesis of this compound is limited, general principles of biocatalysis can be applied.

Enzyme-mediated transformations often provide high enantioselectivity under mild reaction conditions. For the synthesis of a chiral aldehyde like this compound, two primary enzymatic approaches could be considered: the enantioselective oxidation of a prochiral diol or the kinetic resolution of a racemic mixture of the corresponding alcohol.

For instance, alcohol dehydrogenases (ADHs) are a class of enzymes capable of catalyzing the oxidation of alcohols to aldehydes with high enantioselectivity. A hypothetical approach would involve the use of an ADH to selectively oxidize one of the enantiomers of 2,2,4-trimethylpentan-1-ol, leading to the formation of a single enantiomer of this compound.

While the direct enantioselective synthesis of this compound via enzymatic methods is not a widely reported process, the use of enzymes in the synthesis of other chiral building blocks is well-established and could be adapted for this purpose. organic-chemistry.orgchemistryviews.orgchemrxiv.org

Atom Economy and Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally benign. epa.govmdpi.com Atom economy, a key metric in green chemistry, measures the efficiency of a reaction in converting reactants into the desired product. jocpr.comwikipedia.orgwordpress.com

Hydroformylation Route:

A common industrial method for the synthesis of aldehydes is hydroformylation, also known as the oxo process. patsnap.com In the context of this compound, this would involve the reaction of 2,4,4-trimethyl-1-pentene with synthesis gas (a mixture of carbon monoxide and hydrogen).

The hydroformylation of 2,4,4-trimethyl-1-pentene can theoretically yield two isomeric aldehydes: 3,5,5-trimethylhexanal (B1630633) and this compound. The selectivity towards the desired linear or branched aldehyde can be controlled by the choice of catalyst and reaction conditions. patsnap.comresearchgate.net

The atom economy of the hydroformylation reaction is 100% in theory, as all the atoms of the reactants (alkene, CO, and H₂) are incorporated into the final aldehyde product. wikipedia.orgscranton.edu This makes it a highly atom-efficient process.

Table 2: Atom Economy Calculation for the Synthesis of this compound via Hydroformylation

| Reactant | Molecular Formula | Molar Mass ( g/mol ) |

| 2,4,4-Trimethyl-1-pentene | C₈H₁₆ | 112.21 |

| Carbon Monoxide | CO | 28.01 |

| Hydrogen | H₂ | 2.02 |

| Total Reactant Mass | 142.24 | |

| Product | Molecular Formula | Molar Mass ( g/mol ) |

| This compound | C₉H₁₈O | 142.24 |

| Atom Economy | 100% |

Oxidation Route:

Another potential synthetic route is the oxidation of 2,2,4-trimethyl-1-pentanol. This reaction typically employs oxidizing agents such as potassium permanganate (B83412) or chromium-based reagents.

The atom economy of oxidation reactions can be significantly lower than 100%, as the atoms from the oxidizing agent are often not incorporated into the final product and end up as byproducts or waste. primescholars.comacs.org For example, the oxidation of an alcohol with potassium permanganate in acidic conditions generates manganese(II) salts, potassium salts, and water as byproducts.

From a green chemistry perspective, the hydroformylation route is generally preferred over oxidation methods that use stoichiometric amounts of hazardous and waste-generating oxidizing agents. The use of catalytic, recyclable, and environmentally benign catalysts is a key focus in the development of greener synthetic processes. epa.govmdpi.comresearchgate.net The use of biocatalysts, as discussed in the previous sections, also aligns with the principles of green chemistry by utilizing renewable resources and operating under mild conditions.

Chemical Reactivity and Transformation Mechanisms of 2,2,4 Trimethylpentanal

Fundamental Reactivity of the Aldehyde Functional Group in 2,2,4-Trimethylpentanal

The reactivity of this compound is primarily dictated by its aldehyde functional group (-CHO). The carbonyl carbon in the aldehyde is electrophilic due to the polarization of the carbon-oxygen double bond, making it a target for nucleophilic attack. fiveable.me This inherent electrophilicity is the basis for the compound's participation in a variety of chemical transformations.

Nucleophilic addition is a characteristic reaction of aldehydes. fiveable.me In this process, an electron-rich nucleophile attacks the partially positive carbonyl carbon of this compound. This attack breaks the pi bond of the carbonyl group, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate. youtube.com Subsequent protonation of this intermediate yields the final addition product, typically an alcohol. fiveable.meyoutube.com

The general mechanism proceeds in two main steps:

Nucleophilic Attack: The nucleophile forms a new covalent bond with the carbonyl carbon.

Protonation: The negatively charged oxygen atom is protonated, often by a solvent like water or a weak acid, to form a hydroxyl group. fiveable.me

Due to the steric hindrance caused by the bulky 2,2,4-trimethylpentyl group, the accessibility of the carbonyl carbon is somewhat impeded compared to less substituted aldehydes. This steric factor can influence the reaction rate but does not prevent the fundamental nucleophilic addition.

The stereochemical outcome of these reactions is significant. The carbonyl carbon of this compound is prochiral. Nucleophilic attack converts this sp²-hybridized carbon into an sp³-hybridized stereocenter in the product. In the absence of a chiral catalyst or reagent, the attack of the nucleophile can occur from either face of the planar carbonyl group with equal probability, resulting in the formation of a racemic mixture (an equal mixture of two enantiomers).

| Reaction Type | General Reactant (Nucleophile) | Intermediate | General Product | Stereochemical Outcome |

|---|---|---|---|---|

| Nucleophilic Addition | Nu:⁻ (e.g., H⁻, R⁻, CN⁻) | Tetrahedral Alkoxide | Alcohol or Substituted Alcohol | Formation of a new stereocenter, typically resulting in a racemic mixture. |

Aldehydes are readily oxidized to form carboxylic acids. libretexts.org The aldehyde group in this compound can be oxidized using various oxidizing agents. This transformation involves the conversion of the C-H bond of the aldehyde group into a C-O bond.

A common method for this oxidation is the use of alkaline potassium permanganate (B83412) (KMnO₄). The reaction typically involves heating the aldehyde with the oxidizing agent. The product of this reaction is 2,2,4-trimethylpentanoic acid.

Reaction Scheme: Oxidation

Characterization of the resulting carboxylic acid can be performed using various analytical techniques. Gas-liquid chromatography (GLC) can be used to assess the purity of the product. Spectroscopic methods such as Infrared (IR) spectroscopy would show the appearance of a broad O-H stretch characteristic of a carboxylic acid and the shift of the carbonyl (C=O) stretch.

| Starting Material | Oxidizing Agent | Product | Product Class |

|---|---|---|---|

| This compound | Alkaline Potassium Permanganate (KMnO₄) | 2,2,4-Trimethylpentanoic Acid | Carboxylic Acid |

The aldehyde group of this compound can be readily reduced to a primary alcohol. This is a type of nucleophilic addition reaction where the nucleophile is a hydride ion (H⁻). Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).

The reaction involves the transfer of a hydride ion from the reducing agent to the electrophilic carbonyl carbon. This is followed by a workup step, typically with water or a dilute acid, to protonate the resulting alkoxide ion, yielding the primary alcohol 2,2,4-trimethylpentan-1-ol.

Reaction Scheme: Reduction

The formation of the alcohol can be confirmed by spectroscopic analysis. For instance, in an IR spectrum, the characteristic aldehyde C-H stretch would disappear, and a broad O-H stretch for the alcohol group would appear.

| Starting Material | Reducing Agent | Product | Product Class |

|---|---|---|---|

| This compound | Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄) | 2,2,4-Trimethylpentan-1-ol | Primary Alcohol |

Gas-Phase Reactions and Atmospheric Transformation Mechanisms

The atmospheric chemistry of this compound is of interest due to its potential emission from various sources. Its transformation in the troposphere is primarily governed by reactions with photochemically generated radicals and by photolysis.

In the troposphere, the primary daytime loss process for aldehydes and alkanes is their reaction with the hydroxyl (OH) radical. acs.org While specific kinetic data for this compound is limited, the reaction mechanism can be inferred by analogy to similar compounds, such as 2,2,4-trimethylpentane (B7799088) (isooctane). acs.orgnih.gov

The reaction of OH radicals with 2,2,4-trimethylpentane proceeds via hydrogen abstraction from the C-H bonds to form alkyl radicals. acs.org These alkyl radicals then react with molecular oxygen (O₂) to form alkyl peroxy (RO₂) radicals. In the presence of nitric oxide (NO), RO₂ radicals can form alkoxy (RO) radicals and nitrogen dioxide (NO₂), or alkyl nitrates (RONO₂). acs.org

For this compound, the presence of a reactive aldehydic hydrogen provides an additional and highly favorable site for OH radical attack. The abstraction of this hydrogen would lead to the formation of a 2,2,4-trimethylpentanoyl radical. Subsequent reactions would likely lead to the formation of peroxyacyl nitrates (PANs) or carboxylic acids.

Based on the product studies of the OH radical-initiated reaction of 2,2,4-trimethylpentane, a variety of smaller carbonyl compounds and other oxygenated products are formed. nih.govchemicalbook.com By analogy, the degradation of this compound is expected to produce a complex mixture of products resulting from C-C bond scission.

Table 1: Anticipated Products from OH Radical-Initiated Oxidation of this compound (Analogous to 2,2,4-Trimethylpentane Products)

| Precursor Compound | Major Products Observed/Anticipated | Molar Yield (%) | Reference |

| 2,2,4-Trimethylpentane | Acetone | 54 ± 7 | nih.gov |

| 2-Methylpropanal | 26 ± 3 | nih.gov | |

| 4-Hydroxy-4-methyl-2-pentanone | 5.1 ± 0.6 | nih.gov | |

| Hydroxynitrates (e.g., HOC₈H₁₆ONO₂) | Observed | acs.orgnih.gov | |

| This compound (Anticipated) | 2,2,4-Trimethylpentanoic acid | - | - |

| Acetone | - | - | |

| 2-Methylpropanal | - | - |

Yields for this compound are not available and are anticipated based on structural analogy.

Photolysis, the degradation of a molecule by light, is another important atmospheric removal pathway for aldehydes. copernicus.org Aldehydes can absorb ultraviolet (UV) radiation in the solar actinic region (λ > 290 nm), leading to the cleavage of chemical bonds. copernicus.org

While 2,2,4-trimethylpentane itself does not absorb sunlight and thus does not undergo direct photolysis, this compound, containing a chromophoric carbonyl group, is expected to be susceptible to photochemical degradation. epa.gov The photochemical behavior can be analogized to that of other branched aldehydes like 2-methylpentanal. copernicus.org

The primary photochemical pathways for aldehydes include:

Norrish Type I Cleavage: Homolytic cleavage of the C-C bond adjacent to the carbonyl group, forming an alkyl radical and a formyl radical (HCO).

Norrish Type II Cleavage: Intramolecular hydrogen abstraction by the excited carbonyl oxygen, leading to the formation of an enol and a smaller olefin. This pathway is only possible if there is a γ-hydrogen available.

For this compound, Norrish Type I cleavage would result in the formation of a 2,2,4-trimethylpentyl radical and a formyl radical. These radicals would then participate in further atmospheric reactions. The Norrish Type II pathway is also possible, which would lead to the formation of 2,2-dimethylpropene and 2-methylpropanal enol.

Table 2: Potential Photochemical Degradation Products of this compound

| Photochemical Pathway | Primary Products | Subsequent Byproducts |

| Norrish Type I | 2,2,4-Trimethylpentyl radical + Formyl radical (HCO) | Carbon monoxide (CO), various oxidation products |

| Norrish Type II | 2,2-Dimethylpropene + 2-Methylpropanal (enol form) | Further oxidation products |

Stability and Degradation Under Various Chemical Conditions

The stability of this compound is dictated by the reactivity of the aldehyde functional group. Aldehydes are generally considered to be reactive compounds, susceptible to oxidation, reduction, and nucleophilic attack.

Oxidation: this compound is readily oxidized to the corresponding carboxylic acid, 2,2,4-trimethylpentanoic acid. This can occur with common oxidizing agents. In an atmospheric context, this oxidation can be initiated by OH radicals, as discussed previously.

Reduction: The aldehyde group can be reduced to a primary alcohol (2,2,4-trimethylpentanol) using standard reducing agents like sodium borohydride or lithium aluminum hydride.

Acidic/Basic Conditions: In the presence of strong acids or bases, aldehydes can undergo self-condensation reactions (aldol condensation). However, this compound lacks alpha-hydrogens on one side of the carbonyl (at the C2 position), which will influence its reactivity in such condensations. Under basic conditions, it can participate as an acceptor in crossed aldol (B89426) condensations.

Compared to its alkane analogue, 2,2,4-trimethylpentane, which is a relatively stable and unreactive compound except under combustion conditions or with strong oxidizers, this compound is significantly more chemically reactive due to the polarity and reactivity of the aldehyde group. chemicalbook.comscbt.com Studies on the photocatalytic degradation of 2,2,4-trimethylpentane in aqueous solutions using catalysts like TiO₂ have shown that it can be degraded, with the process being pH-dependent, favoring alkaline conditions. mums.ac.irmums.ac.ir A similar susceptibility to degradation under such conditions would be expected for this compound, likely at an accelerated rate due to the aldehyde functionality.

Advanced Analytical and Spectroscopic Characterization of 2,2,4 Trimethylpentanal

Chromatographic Techniques for Separation, Identification, and Quantification

Chromatography stands as a cornerstone for the analysis of 2,2,4-trimethylpentanal, enabling its separation from complex matrices and subsequent identification and quantification. Gas chromatography and high-performance liquid chromatography, often coupled with mass spectrometry, are the most prominently used techniques.

Gas Chromatography (GC) Methodologies for Analysis

Gas chromatography is a powerful technique for the analysis of volatile compounds like this compound. The separation in GC is based on the differential partitioning of the analyte between a stationary phase and a mobile gas phase. For aldehydes, including branched isomers, the choice of the capillary column's stationary phase is critical for achieving optimal separation. Non-polar columns, such as those with a methyl silicone stationary phase, or columns of intermediate polarity are often employed. acs.org

The direct analysis of aldehydes by GC can sometimes be challenging due to their reactivity. und.edu To enhance sensitivity and selectivity, derivatization is a common strategy. One such method involves reaction with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which converts the aldehyde into a more stable and highly electron-capturing oxime derivative. This approach is particularly advantageous for trace-level analysis using an electron capture detector (ECD) or for mass spectrometry. sigmaaldrich.com

A typical GC method for aldehyde analysis would involve the following:

| Parameter | Typical Value/Condition |

| Column | Capillary column (e.g., SLB™-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness) sigmaaldrich.com |

| Oven Temperature Program | Initial temperature of 40-60°C, ramped to 250-300°C |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | 250°C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Derivatizing Agent (optional) | O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) sigmaaldrich.com |

High-Performance Liquid Chromatography (HPLC) Applications

High-performance liquid chromatography (HPLC) offers a valuable alternative for the analysis of aldehydes, especially for those that are less volatile or thermally labile. However, since aldehydes like this compound lack a strong chromophore, direct UV detection is not highly sensitive. hitachi-hightech.com To overcome this limitation, pre-column derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) is the most widely adopted method. hitachi-hightech.comresearchgate.netresearchgate.net This reaction yields a stable 2,4-dinitrophenylhydrazone derivative that exhibits strong absorbance in the UV-visible region, typically around 360 nm, allowing for sensitive detection. hitachi-hightech.com

The separation of the DNPH derivatives is typically achieved using reversed-phase HPLC with a C18 column. researchgate.net A mobile phase consisting of a mixture of acetonitrile (B52724) and water is commonly used for elution. hitachi-hightech.com

Key parameters for the HPLC analysis of this compound as its DNPH derivative are summarized below:

| Parameter | Typical Value/Condition |

| Derivatizing Agent | 2,4-dinitrophenylhydrazine (DNPH) hitachi-hightech.comresearchgate.netresearchgate.net |

| Column | Reversed-phase C18 (e.g., 4.6 mm I.D. x 150 mm) hitachi-hightech.com |

| Mobile Phase | Acetonitrile/Water gradient or isocratic mixture hitachi-hightech.com |

| Flow Rate | 1.0 mL/min hitachi-hightech.com |

| Detection | UV-Vis Detector at 360 nm hitachi-hightech.com |

| Column Temperature | 40°C hitachi-hightech.com |

Advanced Hyphenated Techniques (e.g., GC-MS, API-MS, API-MS/MS)

The coupling of chromatographic techniques with mass spectrometry provides an unparalleled level of sensitivity and specificity for the analysis of this compound. Gas chromatography-mass spectrometry (GC-MS) is particularly well-suited for the identification of volatile compounds. In GC-MS, the gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer for ionization and mass analysis. The resulting mass spectrum provides a molecular fingerprint that can be used for definitive identification. epa.gov

Atmospheric pressure ionization (API) techniques coupled with mass spectrometry (API-MS and API-MS/MS) are powerful tools for the analysis of less volatile or thermally sensitive compounds and can also be applied to the analysis of derivatized aldehydes.

Molecular Spectroscopy for Structural Elucidation and Purity Assessment

Molecular spectroscopy plays a crucial role in the unambiguous structural elucidation of this compound and in assessing its purity. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR)/Raman spectroscopy provide detailed information about the molecular framework and functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. While specific experimental NMR data for this compound is not widely published, the expected chemical shifts and splitting patterns can be predicted based on the known ranges for similar structures.

In the ¹H NMR spectrum, the aldehyde proton (CHO) is highly characteristic and appears in a distinct region far downfield, typically between 9 and 10 ppm. orgchemboulder.comlibretexts.org This signal is usually a singlet unless there are adjacent protons to couple with. Protons on the carbon atom alpha to the carbonyl group are deshielded and typically resonate in the range of 2.0-2.7 ppm. orgchemboulder.comlibretexts.org

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon of an aldehyde is highly deshielded and gives a characteristic signal in the range of 190-215 ppm. libretexts.org The carbons alpha to the carbonyl group also show a downfield shift.

Based on the structure of this compound, the following predicted NMR data can be summarized:

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H NMR | ||

| Aldehyde H | 9-10 | Singlet |

| CH₂ | ~2.2 | Doublet |

| CH | ~1.8 | Multiplet |

| C(CH₃)₂ | ~1.0 | Singlet |

| CH(CH₃)₂ | ~0.9 | Doublet |

| ¹³C NMR | ||

| C=O | 190-215 | |

| C(CH₃)₂ | ||

| CH₂ | ||

| CH | ||

| CH(CH₃)₂ |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the most prominent and diagnostic absorption in the IR spectrum is the carbonyl (C=O) stretching vibration. For a saturated aliphatic aldehyde, this strong band typically appears in the range of 1740-1720 cm⁻¹. orgchemboulder.comorgchemboulder.com

Another key feature in the IR spectrum of an aldehyde is the C-H stretching vibration of the aldehyde group. This usually gives rise to two moderate intensity bands in the region of 2830-2695 cm⁻¹. The band around 2720 cm⁻¹ is particularly useful for distinguishing aldehydes from other carbonyl-containing compounds. libretexts.orgorgchemboulder.com

Raman spectroscopy, which is based on the inelastic scattering of light, provides complementary information to IR spectroscopy. The C=O stretch is also observable in the Raman spectrum. The study of various aldehydes by Raman spectroscopy has shown characteristic bands that can be used for their identification. researchgate.net

The expected key vibrational frequencies for this compound are:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aldehyde C-H Stretch | 2830-2800 and 2730-2700 | Moderate |

| Alkyl C-H Stretch | 3000-2850 | Strong |

| Carbonyl C=O Stretch | 1740-1720 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for studying the electronic transitions within a molecule. For an aliphatic aldehyde such as this compound, the primary electronic transition of interest in the UV-Vis region is the n → π* (n-to-pi-star) transition associated with the carbonyl group (C=O). This transition involves the excitation of a non-bonding electron (from one of the lone pairs on the oxygen atom) to an antibonding π* molecular orbital.

| Parameter | Expected Value for this compound | Associated Electronic Transition |

| λmax (nm) | 270 - 300 | n → π |

| Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | 10 - 100 | n → π |

Note: The values presented in this table are based on typical ranges for non-conjugated aliphatic aldehydes and are not experimentally determined values for this compound.

Development of Specific and Sensitive Detection Methods for this compound in Complex Matrices

The detection and quantification of specific aldehydes like this compound in complex matrices, such as environmental, biological, or food samples, present analytical challenges due to their potential for low concentrations and the presence of interfering substances. Research in this area focuses on developing methods that offer both high sensitivity and specificity. While literature specifically detailing methods for this compound is scarce, the principles and techniques developed for other aliphatic aldehydes are directly applicable.

A common strategy for the sensitive detection of aldehydes in complex matrices involves a two-step process: derivatization followed by chromatographic separation and detection. Derivatization converts the aldehyde into a more stable and detectable derivative. One widely used derivatizing agent is 2,4-dinitrophenylhydrazine (DNPH), which reacts with aldehydes to form brightly colored 2,4-dinitrophenylhydrazones. These derivatives can be readily analyzed by High-Performance Liquid Chromatography (HPLC) with UV-Vis detection.

More recent advancements have focused on the development of fluorescent probes, or chemosensors, for the detection of aliphatic aldehydes. These sensors are designed to react selectively with aldehydes to produce a measurable change in fluorescence. For instance, sensors based on 3,4-phenyldiamine-BODIPY have been shown to react with a range of aliphatic aldehydes to form a benzimidazole (B57391) derivative, resulting in a significant "turn-on" fluorescence enhancement. nih.gov This approach offers the potential for high sensitivity, with limits of detection (LOD) in the micromolar range within live cells. nih.gov

Another approach involves the use of colorimetric sensor arrays. These arrays utilize multiple chemically responsive dyes that change color upon reaction with volatile aldehydes. The resulting pattern of color changes can serve as a chemical "fingerprint" for the identification of specific aldehydes and ketones in the vapor phase. illinois.edu

For the analysis of this compound in a complex matrix, a validated method would likely involve extraction from the sample, a cleanup step to remove interfering compounds, derivatization, and subsequent analysis by a chromatographic technique coupled to a sensitive detector. Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful tool for the identification and quantification of volatile and semi-volatile organic compounds like this compound, often without the need for derivatization, although derivatization can sometimes improve sensitivity and chromatographic performance.

The table below summarizes the performance of a representative fluorescent sensor for the detection of a generic aliphatic aldehyde, which illustrates the sensitivity that can be achieved with modern analytical methods.

| Analytical Method | Target Analyte | Matrix | Limit of Detection (LOD) |

| Fluorescent Chemosensor (3,4-phenyldiamine-BODIPY based) | Aliphatic Aldehydes | Live Cells | 2–10 μM nih.gov |

Note: This table provides an example of the performance of a modern detection method for aliphatic aldehydes in a complex biological matrix. Specific performance for this compound would require experimental validation.

Computational and Theoretical Investigations of 2,2,4 Trimethylpentanal

Quantum Chemical Studies on Molecular Geometry, Conformation, and Electronic Structure

Quantum chemical methods are fundamental to calculating the intrinsic properties of a molecule. These studies provide precise information about the three-dimensional arrangement of atoms (molecular geometry), the various spatial orientations the molecule can adopt (conformation), and the distribution of electrons within the molecule (electronic structure). Such calculations are crucial for understanding a molecule's stability and potential reactivity.

While extensive, peer-reviewed studies focusing specifically on the conformational analysis and electronic structure of 2,2,4-trimethylpentanal are not widely available in scientific literature, foundational molecular properties have been calculated and are available through chemical databases. These computed descriptors provide a baseline understanding of the molecule's characteristics.

Below is a table of computed properties for this compound, sourced from publicly available data. nih.gov

| Property | Value | Computational Method/Source |

| Molecular Formula | C₈H₁₆O | PubChem |

| Molecular Weight | 128.21 g/mol | PubChem |

| IUPAC Name | This compound | LexiChem 2.6.6 |

| InChIKey | RYMBYRHQENVRPJ-UHFFFAOYSA-N | InChI 1.0.5 |

| Canonical SMILES | CC(C)CC(C)(C)C=O | OEChem 2.3.0 |

| Topological Polar Surface Area | 17.1 Ų | Cactvs 3.4.6.11 |

| XLogP3 | 2.3 | XLogP3 3.0 |

| Rotatable Bond Count | 3 | Cactvs 3.4.6.11 |

| Hydrogen Bond Donor Count | 0 | Cactvs 3.4.6.11 |

| Hydrogen Bond Acceptor Count | 1 | Cactvs 3.4.6.11 |

| Heavy Atom Count | 9 | PubChem |

This data is computationally generated and sourced from the PubChem database. nih.gov

Reaction Mechanism Elucidation through Density Functional Theory (DFT) and Ab Initio Methods

Density Functional Theory (DFT) and ab initio methods are powerful computational tools for investigating chemical reactions. They allow chemists to map out the energetic landscape of a reaction, identify transition states, and calculate activation energies, thereby elucidating the step-by-step mechanism. These insights are vital for understanding how a reaction proceeds, what products are formed, and how reaction conditions might influence the outcome.

Detailed mechanistic studies employing DFT or ab initio calculations specifically for reactions involving this compound, such as its oxidation or aldol (B89426) condensation, are not prominent in the published scientific literature. Such research would provide valuable information on its reactivity. For instance, a computational study on its oxidation could reveal the preferred sites of hydrogen abstraction and the subsequent pathways leading to various oxidation products.

A hypothetical DFT study on a reaction of this compound would typically yield the types of data shown in the table below.

| Computational Approach | Information Yielded | Relevance to this compound |

| Transition State Search | Geometry and energy of transition states. | Identifies the energetic barriers for reactions like oxidation, reduction, or enolization. |

| Reaction Pathway Mapping | Minimum energy path connecting reactants, transition states, and products. | Elucidates the step-by-step mechanism of its degradation or transformation. |

| Thermochemical Analysis | Enthalpy, entropy, and Gibbs free energy of reaction. | Determines the spontaneity and energetic favorability of potential reactions. |

| Frontier Molecular Orbital (FMO) Analysis | Energy and shape of HOMO and LUMO. | Predicts the sites of nucleophilic or electrophilic attack on the molecule. |

Molecular Dynamics (MD) Simulations of Intermolecular Interactions and Solution Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can model how a molecule like this compound interacts with itself and with solvent molecules. This provides a dynamic picture of its behavior in a liquid state or in solution, revealing details about solvation, aggregation, and transport properties.

Specific MD simulation studies focusing on the intermolecular interactions and solution behavior of this compound are not readily found in current scientific publications. Such simulations would be particularly insightful for understanding its solubility in different media (e.g., water, organic solvents) and how its bulky trimethyl groups influence its interaction with surrounding molecules.

The table below outlines the types of insights that MD simulations could provide for this compound.

| Simulation Type | Key Output Parameters | Potential Insights for this compound |

| Solvation in Water | Radial Distribution Functions (RDFs), Solvation Free Energy. | Quantifies the hydration structure around the aldehyde group and hydrophobic alkyl chain. |

| Liquid-Phase Simulation | Diffusion Coefficient, Viscosity, Density. | Predicts bulk properties and transport behavior of pure this compound. |

| Interaction with Interfaces | Potential of Mean Force (PMF), Adsorption Energy. | Characterizes its tendency to accumulate at interfaces, such as water-air or water-lipid. |

| Aggregation Studies | Cluster analysis, Intermolecular interaction energies. | Investigates the potential for self-assembly or aggregation in different environments. |

Predictive Modeling of Chemical Reactivity, Selectivity, and Spectroscopic Properties

Predictive modeling uses computational algorithms and statistical methods to forecast the properties and behavior of molecules. For chemical reactivity, models can predict the outcome of a reaction based on molecular descriptors. For spectroscopy, computational methods can predict spectra (e.g., NMR, IR) from first principles, which is invaluable for structure elucidation and interpretation of experimental data.

There is a lack of published research where predictive models have been specifically developed or applied to forecast the chemical reactivity, selectivity, or spectroscopic properties of this compound. The application of such models could accelerate the discovery of new reactions or assist in the characterization of complex mixtures containing this aldehyde. For example, accurate prediction of its ¹H and ¹³C NMR spectra could aid in its identification without the need for a physical standard. github.io

The following table details how predictive modeling could be applied to this compound.

| Modeling Area | Computational Technique | Predicted Property/Outcome |

| Chemical Reactivity | Machine Learning, Quantitative Structure-Activity Relationship (QSAR). | Prediction of reaction yields, rates, and regioselectivity for various reaction types. rsc.org |

| Spectroscopic Properties (NMR) | DFT (e.g., GIAO method), Machine Learning. | ¹H and ¹³C chemical shifts and coupling constants. github.io |

| Spectroscopic Properties (IR) | DFT Frequency Calculations. | Vibrational frequencies and intensities corresponding to IR absorption bands. |

| Stereoselectivity | Quantum Mechanics (QM), QM/MM. | Enantiomeric or diastereomeric excess in stereoselective reactions. |

In Silico Approaches for Environmental Fate and Degradation Pathway Prediction

In silico (computer-based) methods are increasingly used to predict the environmental fate of chemicals, offering a rapid and cost-effective alternative to experimental testing. These models, often based on Quantitative Structure-Activity Relationships (QSAR), can predict properties like biodegradability, soil adsorption, and potential to bioaccumulate. They can also be used to predict the likely pathways of metabolic or environmental degradation.

Specific in silico studies predicting the detailed environmental fate and degradation pathways of this compound are not widely documented in the scientific literature. The application of such models would be beneficial for assessing its environmental persistence and identifying potential degradation products that may be of concern.

The table below summarizes the common in silico approaches and the information they could provide for assessing the environmental profile of this compound.

| Environmental Process | In Silico Model Type | Predicted Endpoint |

| Biodegradation | Group Contribution Models, Machine Learning Classifiers. | Probability of being "readily" or "not readily" biodegradable; predicted half-life. |

| Metabolic Degradation | Pathway Prediction Systems (e.g., based on metabolic transformation rules). | Plausible metabolites formed through enzymatic reactions (e.g., oxidation, reduction). |

| Atmospheric Degradation | Estimation Programs (e.g., AOPWIN™). | Rate constant for reaction with hydroxyl radicals; atmospheric half-life. |

| Ecotoxicity | QSAR models. | Predicted toxicity to aquatic organisms (e.g., fish, daphnia, algae). nih.gov |

Environmental Fate and Degradation Mechanisms of 2,2,4 Trimethylpentanal

Atmospheric Transport and Transformation Processes

Once released into the atmosphere, 2,2,4-trimethylpentanal is subject to several transformation processes that determine its persistence and impact. The primary degradation pathways are reactions with atmospheric radicals and, to a lesser extent, direct degradation by sunlight.

Kinetics and Products of Reaction with Atmospheric Radicals (e.g., OH Radicals)

The reaction is initiated by the abstraction of the hydrogen atom from the aldehyde group, which is the most weakly bound hydrogen in the molecule. This process is rapid and leads to a short atmospheric lifetime for the compound. For instance, the rate coefficient for the reaction of the structurally similar 2-methylbutanal with OH radicals at 298 K is (2.68 ± 0.07) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ sciencegate.app. Based on such data, the atmospheric lifetime of this compound with respect to OH radical reaction is estimated to be on the order of hours.

The initial reaction forms a C8 acyl radical. In the presence of oxygen (O₂), this is rapidly converted to an acyl peroxy radical. Subsequent reactions of this radical, particularly with nitric oxide (NO) or other peroxy radicals (RO₂), lead to a cascade of degradation products. Based on the degradation pathways of analogous aldehydes and the parent alkane, 2,2,4-trimethylpentane (B7799088), the expected major products from the atmospheric oxidation of this compound include acetone, 2-methylpropanal, and other smaller oxygenated volatile organic compounds (OVOCs) and carbon dioxide nih.gov.

| Compound | OH Rate Constant (kOH) (cm³ molecule⁻¹ s⁻¹) | Estimated Atmospheric Lifetime¹ |

|---|---|---|

| 2-Methylbutanal | 2.68 x 10⁻¹¹ sciencegate.app | ~10 hours |

| 2-Methylpentanal | ~3.0 x 10⁻¹¹ (estimated) copernicus.org | ~9 hours |

| n-Heptanal | 3.35 x 10⁻¹¹ bg.ac.rs | ~8 hours |

| This compound | ~3.4 x 10⁻¹¹ (estimated) | ~8 hours |

Photodegradation under Simulated Environmental Conditions

Aliphatic aldehydes can absorb ultraviolet radiation in the actinic region (λ > 290 nm), which can lead to their direct photodegradation (photolysis). The process is generally less significant than OH radical reaction for aldehydes in the lower atmosphere but can be a contributing loss pathway. Photolysis typically proceeds via two main pathways known as Norrish Type I and Norrish Type II reactions.

Norrish Type I: Involves the cleavage of the C-C bond adjacent to the carbonyl group, forming an alkyl radical and a formyl radical (HCO).

Norrish Type II: Occurs via intramolecular abstraction of a hydrogen atom by the carbonyl oxygen, leading to the formation of an enol and a smaller alkene.

For this compound, the Norrish Type I pathway would yield a 2,2,4-trimethylbutyl radical and HCO. The Norrish Type II pathway is less likely due to the absence of an abstractable gamma-hydrogen. Studies on similar long-chain aldehydes, such as n-heptanal, have shown that the quantum yield (the efficiency of the photochemical process) is dependent on total pressure, with values around 0.31 at 700 Torr bg.ac.rs. This suggests that photolysis can compete with OH-initiated oxidation under certain atmospheric conditions, particularly in areas with lower OH concentrations or high solar actinicity copernicus.org.

Aquatic and Terrestrial Environmental Behavior

When this compound enters aquatic or terrestrial systems, its fate is governed by a different set of processes, including biodegradation, hydrolysis, and sorption to soil and sediment.

Biodegradation by Microbial Communities and Enzyme Systems

This compound is expected to be susceptible to biodegradation by environmental microorganisms. The primary metabolic pathway for aldehydes involves oxidation to the corresponding carboxylic acid, a reaction catalyzed by aldehyde dehydrogenase enzymes. In this case, this compound would be converted to 2,2,4-trimethylpentanoic acid.

This resulting branched-chain fatty acid can then be further metabolized by microbial communities. Studies on the biofiltration of mixed volatile organic compounds have shown that while aldehydes are generally biodegradable, branched structures may be degraded at a slower rate compared to their straight-chain counterparts uga.edu. This suggests that while this compound is likely to be removed from soil and water by microbial action, its persistence may be slightly longer than that of linear C8 aldehydes.

Hydrolytic Stability and Transformation in Aqueous Environments

Hydrolysis is a chemical transformation process in which a molecule is cleaved by reaction with water. This compound lacks functional groups that are susceptible to hydrolysis under typical environmental pH conditions (pH 4-9). Alkanes and simple aldehydes are generally resistant to this degradation pathway nih.gov.

While aldehydes can reversibly react with water to form geminal diol hydrates, this is an equilibrium process and does not represent a permanent degradation or loss of the compound from the environment. Therefore, hydrolysis is not considered a significant fate process for this compound in aquatic or terrestrial systems.

Sorption and Leaching Behavior in Soil Matrices

The mobility of this compound in soil and its potential to leach into groundwater is determined by its tendency to sorb to soil particles. This is commonly quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). A high Koc value indicates strong sorption and low mobility, whereas a low Koc value suggests weak sorption and a higher potential for leaching chemsafetypro.com.

Direct experimental data for the Koc of this compound is unavailable. However, it can be estimated using its octanol-water partition coefficient (Kow), which is a measure of its hydrophobicity. The estimated logarithmic Kow (log Kow) for this compound is 2.3 nih.gov. Using established quantitative structure-activity relationship (QSAR) equations, an estimated Koc can be calculated.

| Parameter | Value | Source/Method |

|---|---|---|

| Log Kow (XLogP3) | 2.3 | PubChem (CID 12508202) nih.gov |

| Estimated Log Koc¹ | 2.62 | Calculation |

| Estimated Koc | 417 L/kg | Calculation |

| Mobility Classification² | Low to Moderate | Based on Koc value |

The estimated Koc value of approximately 417 L/kg suggests that this compound will have low to moderate mobility in soil. It is expected to sorb to soil organic matter, which will limit its potential for leaching into groundwater systems.

Assessment of Environmental Persistence and Bioaccumulation Potential

The environmental persistence of a chemical refers to the length of time it remains in the environment before being broken down by chemical, physical, or biological processes. Bioaccumulation is the process by which a substance builds up in an organism from all sources of exposure (e.g., water, food, air).

Environmental Persistence

Based on its structure, this compound is not expected to be highly persistent in the environment. Its degradation is likely governed by several key mechanisms:

Atmospheric Degradation: In the atmosphere, the dominant removal process for aldehydes is through photochemical reactions. epa.gov This involves two main pathways:

Photolysis: Direct degradation by sunlight. Aldehydes can absorb solar radiation, leading to the breakdown of their chemical bonds. copernicus.orgcopernicus.org

Photooxidation: Reaction with hydroxyl radicals (•OH), which are highly reactive and ubiquitous in the troposphere. whiterose.ac.uk This reaction is typically the most significant atmospheric sink for aldehydes, leading to rapid degradation. nih.gov The estimated atmospheric half-life for this compound due to reaction with hydroxyl radicals is short, suggesting it will be rapidly removed from the air.

Biodegradation: In soil and water, microbial degradation is expected to be a primary fate process. Aldehydes are known to be biodegradable, serving as a carbon source for various microorganisms. teamonebiotech.comnih.gov The degradation pathway typically involves the oxidation of the aldehyde group to a carboxylic acid, which can then enter central metabolic pathways like the TCA cycle. researchgate.netnih.gov While the branched structure of this compound might result in a slower degradation rate compared to straight-chain aldehydes, it is still expected to be biodegradable. researchgate.net However, at high concentrations, aldehydes can exhibit toxicity to microbial populations, potentially inhibiting the biodegradation process until acclimatization occurs. teamonebiotech.comslchemtech.com

Other Processes: Hydrolysis is not considered a significant environmental fate process for aldehydes. While they can form hydrates in water, this reaction is reversible and does not represent a degradation pathway. Adsorption to soil and sediment may occur, but given its moderate Log Kow, significant partitioning to solids is not anticipated. Its relatively high vapor pressure and Henry's Law constant suggest that volatilization from water and moist soil surfaces can be a significant transport process, moving the compound into the atmosphere where it can be rapidly degraded.

Bioaccumulation Potential

The potential for a chemical to bioaccumulate in organisms is often estimated using the bioconcentration factor (BCF), which measures the uptake of a chemical from water. wikipedia.org The BCF can be predicted from the octanol-water partition coefficient (Log Kow), a measure of a chemical's hydrophobicity. chemsafetypro.com

Using the estimated Log Kow of 2.3 for this compound, the BCF can be calculated with established quantitative structure-activity relationship (QSAR) equations. A common regression equation for fish is:

Log BCF = (0.77 × Log Kow) - 0.7 ecetoc.org

Regulatory bodies use BCF values to classify bioaccumulation potential. For example, under the EU REACH regulation, a substance is considered bio-accumulative if its BCF is greater than 2,000. chemsafetypro.com The estimated BCF of approximately 12 L/kg is significantly below this threshold, indicating a very low potential for this compound to bioaccumulate in aquatic organisms. nih.gov

Development of Remediation Strategies for this compound Contamination

Should contamination of soil or water by this compound occur, several remediation strategies could be employed. The selection of a specific strategy would depend on site-specific conditions, contaminant concentration, and regulatory requirements. Given the compound's properties, both biological and chemical methods are viable.

Biological Treatment

Bioremediation utilizes microorganisms to break down contaminants into less harmful substances and is often a cost-effective and sustainable approach. biomedres.usmdpi.com

Enhanced Bioremediation: This in-situ technique involves stimulating the native microbial populations in soil or groundwater by adding nutrients and an electron acceptor (like oxygen for aerobic degradation) to accelerate the breakdown of the aldehyde. researchgate.net

Bioaugmentation: If the indigenous microbial population is insufficient, specific microbial strains known to degrade aldehydes can be introduced to the contaminated site. teamonebiotech.com

Bioreactors: For contaminated water, ex-situ treatment using bioreactors such as activated sludge systems, trickling filters, or membrane bioreactors (MBRs) would be effective. mdpi.com These systems maintain a high concentration of active biomass to efficiently degrade the contaminant. Pre-treatment may be necessary if initial aldehyde concentrations are high enough to be toxic to the microbial consortium. teamonebiotech.com

Advanced Oxidation Processes (AOPs)

AOPs are a set of chemical treatment procedures designed to remove organic materials through reactions with highly reactive hydroxyl radicals (•OH). wikipedia.org These methods are particularly effective for treating water contaminated with toxic or recalcitrant organic compounds. mdpi.com

Ozone/UV: Combining ozone (O₃) with ultraviolet (UV) light generates hydroxyl radicals, leading to rapid oxidation of the contaminant.

Hydrogen Peroxide/UV (H₂O₂/UV): This process involves the photolysis of hydrogen peroxide by UV light to produce hydroxyl radicals, which then attack the organic pollutant. researchgate.net

Fenton and Photo-Fenton Reactions: The Fenton process uses hydrogen peroxide in the presence of an iron (II) catalyst to generate hydroxyl radicals. mdpi.com The efficiency can be enhanced with the use of UV light (photo-Fenton), which helps to regenerate the Fe(II) catalyst.

Photocatalysis: This method typically uses a semiconductor catalyst, such as titanium dioxide (TiO₂), which, when illuminated by UV light, generates electron-hole pairs that react with water to form hydroxyl radicals on the catalyst surface. wikipedia.org

Physical and Chemical Treatment

Adsorption: Passing contaminated water through a bed of activated carbon can effectively remove aldehydes, particularly as a polishing step after primary treatment to remove residual contamination. researchgate.net

Chemical Neutralization: For waste streams with high concentrations of aldehydes, chemical treatment can be employed. Reagents such as sodium pyrosulfite can react with and neutralize aldehydes to form non-toxic substances. google.com

The successful remediation of this compound would likely involve a combination of these strategies, tailored to the specific contamination scenario. regenesis.commdpi.com

Biological Interactions and Biochemical Pathways Involving 2,2,4 Trimethylpentanal

In Vitro Studies of Enzymatic Metabolism

The metabolism of aldehydes is a critical detoxification process in most organisms, primarily mediated by a series of specialized enzymes.

Investigation of Aldehyde Dehydrogenase and Reductase Activities

Aldehyde dehydrogenases (ALDHs) are a superfamily of enzymes responsible for the oxidation of a wide range of endogenous and exogenous aldehydes to their corresponding carboxylic acids. nih.gov This process is a crucial step in detoxification. The human genome contains 19 ALDH genes, with the mitochondrial enzyme ALDH2 playing a particularly significant role in aldehyde metabolism. nih.govnih.gov The catalytic mechanism of ALDHs typically involves a cysteine residue within the enzyme's active site that initiates a nucleophilic attack on the aldehyde's carbonyl carbon. youtube.com

While direct enzymatic studies on 2,2,4-trimethylpentanal are not extensively documented, its chemical structure strongly suggests it is a substrate for ALDH enzymes. The expected metabolic reaction would involve the oxidation of the aldehyde group, converting this compound into 2,2,4-trimethylpentanoic acid. This conversion represents a key detoxification step. Conversely, aldehyde reductases could potentially catalyze the reduction of this compound to its corresponding alcohol, 2,2,4-trimethylpentanol, though specific research on this pathway is limited.

Cytochrome P-450 Mediated Oxidative Transformations (Analogous to 2,2,4-Trimethylpentanoic Acid Metabolism)

The cytochrome P450 (CYP) superfamily of heme-containing enzymes is central to the metabolism of a vast array of foreign compounds (xenobiotics), including drugs and environmental pollutants. youtube.comnih.gov These enzymes, located predominantly in the liver, typically catalyze the introduction of an oxygen atom into a substrate, a process known as monooxygenation. youtube.com This initial step, often a hydroxylation reaction, increases the water solubility of the compound and prepares it for further metabolic reactions. youtube.com

Direct studies on the CYP-mediated metabolism of this compound are scarce. However, research on its structural isomer, 2,4,4-trimethylpentanal, indicates that it can serve as a substrate for certain CYP isoforms, leading to hydroxylated products. This suggests a potential role for CYP enzymes in the metabolism of branched-chain aldehydes.

| Enzyme Isoform | Substrate Affinity | Metabolite Formed |

|---|---|---|

| CYP2E1 | Moderate | Hydroxylated product |

| CYP3A4 | Low | Minimal interaction |

Furthermore, the metabolism of the parent compound, 2,2,4-trimethylpentane (B7799088) (TMP), provides insight into the likely metabolic fate of this compound. Studies in rats have shown that TMP is metabolized via hydroxylation to form alcohol metabolites, such as 2,4,4-trimethyl-2-pentanol, which are subsequently oxidized to form acids like 2,4,4-trimethylpentanoic acid. epa.gov This metabolic sequence implies that this compound is an intermediate, formed through the oxidation of a trimethylpentanol precursor and preceding the formation of trimethylpentanoic acid. The initial hydroxylation of the parent alkane is a classic CYP-mediated reaction.

Interactions with Specific Biomolecules and Cellular Processes

The biochemical effects of a compound are largely determined by its interactions with specific proteins, enzymes, and its integration into metabolic networks.

Binding Studies with Proteins and Enzymes (Analogous to 2,2,4-Trimethylpentanoic Acid and Related Compounds)

The binding of a chemical to plasma and tissue proteins is a critical factor that influences its distribution, availability, and potential for toxicity. nih.govumich.edu In the context of branched-chain hydrocarbons, a significant interaction has been identified for metabolites of 2,2,4-trimethylpentane (TMP).

In male rats, a metabolite of TMP has been shown to reversibly bind to alpha 2u-globulin, a low-molecular-weight protein synthesized in the liver and excreted by the kidneys that is not present in female rats. epa.govnih.gov This binding is a key event in the mechanism of a specific type of kidney damage known as hyaline droplet nephropathy. nih.gov The accumulation of the metabolite-protein complex in the cells of the proximal convoluted tubules leads to the formation of protein droplets, cellular swelling, and eventually cell death. nih.govresearchgate.net

| Biomolecule | Interacting Compound | Organism/Tissue | Observed Effect |

|---|---|---|---|

| alpha 2u-globulin | Metabolite of 2,2,4-trimethylpentane | Male Rat Kidney | Reversible binding, leading to accumulation and formation of protein droplets in proximal convoluted tubular cells. |

As an aldehyde, this compound is chemically reactive and has the potential to form covalent bonds with proteins, specifically by forming Schiff bases with the primary amine groups of lysine (B10760008) residues. However, specific binding studies for this compound have not been reported.

Potential Participation in Metabolic Pathways (Analogous to 2,2,4-Trimethylpentanoic Acid)

Based on established metabolic principles, this compound is positioned as a key intermediate in the oxidative metabolism of 2,2,4-trimethylpentane. The proposed pathway begins with the hydroxylation of the parent alkane by cytochrome P450 enzymes to form a trimethylpentanol. This alcohol is then oxidized, likely by alcohol dehydrogenases, to yield this compound. Subsequently, aldehyde dehydrogenases catalyze the oxidation of the aldehyde to the corresponding carboxylic acid, 2,2,4-trimethylpentanoic acid. epa.govnih.gov

The resulting carboxylic acid can then be further metabolized. Aldehyde dehydrogenases are linked to a variety of metabolic pathways, including those for fatty acid and amino acid degradation. idrblab.net The final metabolites, which may include conjugates of the trimethylpentanoic acid, are then eliminated from the body, primarily through urine. epa.gov

Applications of 2,2,4 Trimethylpentanal As a Chemical Intermediate

Precursor in the Synthesis of Polymers and Advanced Materials

2,2,4-Trimethylpentanal is a foundational precursor for monomers and additives used in the synthesis of polymers and advanced materials. Its derivatives, particularly 2,2,4-trimethyl-1,3-pentanediol (B51712) and its monoester, 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate (commonly known as Texanol), are analogous to other branched-chain intermediates that impart desirable properties to polymeric systems. chemicalbook.com

The diol, 2,2,4-trimethyl-1,3-pentanediol, is used as an intermediate in the manufacture of polyesters, resins, elastomers, and polyols. nih.gov These polymers are integral to various industries, including construction, automotive, and textiles. The unique branched structure of the diol, derived from this compound, contributes to the flexibility, durability, and hydrolytic stability of the final polymer products.

| Derivative of this compound | Polymer/Material Application | Function | Reference |

| 2,2,4-Trimethyl-1,3-pentanediol | Polyesters, Resins, Elastomers | Monomer/Intermediate | nih.gov |

| 2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate | Latex Paints, Coatings, Inks | Coalescing Agent | chemicalbook.com |

| 2,2,4-Trimethyl-1,3-pentanediol diisobutyrate | Plasticizer for Polymers (e.g., PVC) | Plasticizer | patsnap.com |

Role in the Formulation of Adhesives

Derivatives of this compound also play a role in the formulation of adhesives. Specifically, 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate is utilized as a very light odor coupling agent in dispersions and adhesives. In adhesive formulations, such compounds can act as plasticizers or solvents, modifying the viscosity and improving the wetting characteristics of the adhesive on a substrate. By enhancing the miscibility of different components within the formulation, it contributes to a more stable and effective final product. The branched structure helps to ensure good compatibility with a range of polymer resins commonly used in adhesive systems.

Intermediate in the Production of Specialty Chemicals and Fine Chemicals

This compound is a starting point for the synthesis of various specialty and fine chemicals. Its derivatives are used as intermediates in the manufacture of plasticizers, surfactants, pesticides, and resins. chemicalbook.comgoogle.com

The di-ester, 2,2,4-trimethyl-1,3-pentanediol diisobutyrate, is an excellent example of a specialty chemical derived from this pathway. It is a non-phthalate plasticizer known for its low viscosity, high stability, and low freezing point. patsnap.com These properties make it a desirable substitute for traditional phthalate (B1215562) plasticizers in applications where safety and performance are critical. patsnap.com

Furthermore, the diol and its esters can be used to create surfactants. The combination of a hydrophobic branched hydrocarbon tail and a hydrophilic diol or ester head allows for the synthesis of surface-active agents with specific properties for use in emulsification, dispersion, and wetting applications. The use of 2,2,4-trimethylpentane (B7799088), a related C8 hydrocarbon, as an intermediate in the pesticide and pharmaceutical industries also points to the value of the branched C8 structure in creating bioactive molecules. tnjchem.comcheminovas.com

| Chemical Class | Specific Derivative Example | Industrial Application | Reference |

| Plasticizers | 2,2,4-Trimethyl-1,3-pentanediol diisobutyrate | PVC, other polymers | patsnap.com |

| Surfactants | Esters of 2,2,4-Trimethyl-1,3-pentanediol | Emulsifiers, Wetting Agents | chemicalbook.comgoogle.com |

| Pesticides | Branched C8 structures | Agrochemicals | chemicalbook.comgoogle.com |

| Resins | 2,2,4-Trimethyl-1,3-pentanediol | Polyester Resins | nih.gov |

Development of Novel Derivatives for Industrial and Research Purposes

Research and development efforts continue to explore new derivatives of this compound to meet evolving industrial demands. The synthesis of its key derivatives, the mono- and diisobutyrate esters of 2,2,4-trimethyl-1,3-pentanediol, has been the subject of process optimization studies to improve yield and selectivity. google.com

The synthesis typically involves the self-condensation of isobutyraldehyde (B47883) in the presence of a base catalyst to form the aldol (B89426) intermediate, which then reacts further via a Tishchenko reaction with another molecule of isobutyraldehyde to produce the monoester. google.com Patented methods describe one-step processes using catalysts like sodium alcoholate to directly form 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate from isobutyraldehyde, aiming for simpler processes with high yields and low energy consumption. google.com

Further esterification of the monoester or the diol leads to the creation of the di-ester, 2,2,4-trimethyl-1,3-pentanediol diisobutyrate. patsnap.com The development of efficient, direct synthesis routes from isobutyraldehyde to this di-ester is an area of active research, aiming to provide a cost-effective and safe alternative to phthalate plasticizers. patsnap.com The creation of such novel synthesis pathways and the exploration of new esters and ethers based on the 2,2,4-trimethylpentane backbone represent an ongoing effort to leverage this versatile intermediate for new applications in materials science and specialty chemicals.

Future Research Directions and Emerging Trends for 2,2,4 Trimethylpentanal Research

Integration of Artificial Intelligence and Machine Learning in Predictive Modeling of Reactivity and Fate

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of chemical compounds like 2,2,4-trimethylpentanal. dartmouth.eduscispace.com These computational tools can analyze vast datasets to predict chemical reactivity, environmental fate, and potential biological interactions with a high degree of accuracy, thereby accelerating research and reducing the need for extensive experimental work. dartmouth.edu

Table 1: Illustrative Predictive Data from a Hypothetical AI Model for this compound

| Predicted Property | Predicted Value | Confidence Score |

| Atmospheric Half-life | 18.5 hours | 0.92 |

| Soil Adsorption Coefficient (Koc) | 250 L/kg | 0.88 |

| Biodegradation Rate (in water) | 0.05 day⁻¹ | 0.85 |

| Acute Aquatic Toxicity (LC50) | 15 mg/L | 0.90 |

This table is for illustrative purposes only and represents the type of data that could be generated by predictive AI models.

Development of Bio-based and Sustainable Production Methods

In the shift towards a more sustainable, bio-based economy, future research will likely focus on developing environmentally friendly methods for synthesizing this compound. frontiersin.orgchalmers.se This involves exploring renewable feedstocks and biocatalytic processes to replace traditional petroleum-based synthesis routes. The goal is to create a carbon-neutral or even carbon-negative production cycle. frontiersin.org

One promising avenue is the use of engineered microorganisms to convert biomass-derived sugars or other bio-based platform chemicals into this compound. mdpi.com This could involve metabolic engineering to create novel biosynthetic pathways. Additionally, the use of enzymes as catalysts in chemo-enzymatic processes could lead to higher selectivity and milder reaction conditions, reducing energy consumption and waste generation. encyclopedia.pub The development of such bio-based production methods would align with the principles of green chemistry and contribute to a circular economy. elsevierpure.com

Advanced Multi-omics Approaches for Unraveling Biological Interactions

To gain a comprehensive understanding of how this compound interacts with living organisms, future research will increasingly employ multi-omics approaches. nih.govelsevierpure.com These strategies integrate data from genomics, transcriptomics, proteomics, and metabolomics to provide a holistic view of the molecular responses to chemical exposure. techscience.com By simultaneously analyzing changes across these different biological layers, scientists can identify key pathways and molecular targets affected by this compound. rsc.orgsemanticscholar.org

For example, transcriptomics can reveal which genes are up- or down-regulated in response to exposure, while proteomics can identify changes in protein expression and post-translational modifications. Metabolomics, in turn, can provide a snapshot of the metabolic perturbations caused by the compound. Integrating these datasets can help to construct detailed models of the compound's mechanism of action and to identify potential biomarkers of exposure or effect. techscience.com

Table 2: Hypothetical Multi-omics Data Following Exposure to this compound

| Omics Layer | Key Finding | Implication |

| Transcriptomics | Upregulation of CYP450 enzyme genes | Induction of metabolic pathways |

| Proteomics | Increased abundance of stress-response proteins | Cellular stress response activation |

| Metabolomics | Depletion of glutathione (B108866) and its precursors | Oxidative stress |

This table is for illustrative purposes only and represents the type of integrated data that could be generated from multi-omics studies.

Exploration of Novel Catalytic Systems for Selective Transformations

The development of advanced catalytic systems is crucial for enabling the selective transformation of this compound into value-added chemicals. Future research will focus on designing highly efficient and selective catalysts for reactions such as oxidation, hydrogenation, and carbon-carbon bond formation. nih.govmdpi.com This includes the exploration of nanomaterials, metal-organic frameworks (MOFs), and single-atom catalysts, which offer unique properties in terms of activity and selectivity. nih.gov

For instance, catalysts could be designed to selectively oxidize the aldehyde group of this compound to a carboxylic acid, or to hydrogenate it to the corresponding alcohol, 2,2,4-trimethyl-1-pentanol (B74239). thegoodscentscompany.comresearchgate.net The development of catalysts that can facilitate the formation of new carbon-carbon bonds would open up possibilities for synthesizing more complex molecules from this C8 platform chemical. nih.gov Computational modeling and high-throughput screening will play a vital role in the rational design and discovery of these novel catalytic systems.

Interdisciplinary Research at the Interface of Chemistry, Environmental Science, and Bioengineering